2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the dioxolane ring: The dioxolane ring is formed by reacting the appropriate diol with an aldehyde or ketone under acidic conditions.
Coupling reaction: The protected amine and the dioxolane-containing intermediate are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid can undergo various types of reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Substitution reactions yield various substituted dioxolane derivatives.
Oxidation and Reduction: These reactions yield oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)pentanoic acid: Similar structure but with an additional carbon in the backbone.
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)propanoic acid: Similar structure but with one less carbon in the backbone.
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)hexanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is unique due to its specific combination of the Boc protecting group and the dioxolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(14)15)4-5-9-17-6-7-18-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVSNGIMTVWWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1OCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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